molecular formula C19H15NO3 B6394688 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% CAS No. 1261950-98-4

3-(4-Benzyloxyphenyl)isonicotinic acid, 95%

Cat. No. B6394688
CAS RN: 1261950-98-4
M. Wt: 305.3 g/mol
InChI Key: RSIHQEFCYWUARH-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)isonicotinic acid (3-BPA) is an organic compound with a molecular formula of C13H12NO3. It is a derivative of isonicotinic acid and has a benzyloxy group on the para position of the phenyl ring. 3-BPA is a white solid with a melting point of 161-162 °C and is insoluble in water. It is mainly used as a reagent in organic synthesis and as a raw material for pharmaceuticals. It has also been used in the synthesis of other derivatives such as 3-BPA-2-methylsulfonylbenzoic acid, which is used as an intermediate in the synthesis of isonicotinic acid derivatives.

Scientific Research Applications

3-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been used in a wide range of scientific research applications. It has been used as an intermediate in the synthesis of isonicotinic acid derivatives, which have been used as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of other compounds such as 3-(4-Benzyloxyphenyl)isonicotinic acid, 95%-2-methylsulfonylbenzoic acid and 3-(4-Benzyloxyphenyl)isonicotinic acid, 95%-2-methylsulfonylbenzamide, which have been used as inhibitors of the enzyme acetylcholinesterase. In addition, 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been used in the synthesis of other compounds such as 3-(4-Benzyloxyphenyl)isonicotinic acid, 95%-2-methylsulfonylbenzamide, which have been used as inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

3-(4-Benzyloxyphenyl)isonicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in nerve transmission. 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% binds to the active site of the enzyme, which prevents the breakdown of acetylcholine and thus increases the levels of acetylcholine in the brain. This leads to an increase in the activity of the cholinergic system, which is responsible for memory, learning, and other cognitive processes.
Biochemical and Physiological Effects
The increased levels of acetylcholine in the brain caused by 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% have been linked to a variety of biochemical and physiological effects. It has been shown to improve memory, learning, and other cognitive processes. In addition, 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% has been found to have neuroprotective effects and to reduce the symptoms of Alzheimer's disease. It has also been found to have antidepressant and anxiolytic effects and to reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% in lab experiments is its ability to inhibit the enzyme acetylcholinesterase. This allows for the study of the effects of increased levels of acetylcholine in the brain. The main limitation of using 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% in lab experiments is that it is not a naturally occurring compound and must be synthesized in the laboratory.

Future Directions

The future directions for research involving 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% include further investigation of its effects on memory, learning, and other cognitive processes. In addition, further research should be conducted to determine the long-term effects of 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% on the brain. Furthermore, research should be conducted to determine the potential therapeutic applications of 3-(4-Benzyloxyphenyl)isonicotinic acid, 95%, such as its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Finally, further research should be conducted to determine the potential toxicity of 3-(4-Benzyloxyphenyl)isonicotinic acid, 95% and its potential side effects.

Synthesis Methods

3-(4-Benzyloxyphenyl)isonicotinic acid, 95% can be synthesized by two methods. The first method involves the reaction of isonicotinic acid with benzyl bromide in the presence of a base. The second method involves the reaction of isonicotinic acid with benzyl chloride in the presence of a base. The reaction is carried out at room temperature and the product is purified by recrystallization.

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-10-11-20-12-18(17)15-6-8-16(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIHQEFCYWUARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688434
Record name 3-[4-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-98-4
Record name 3-[4-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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